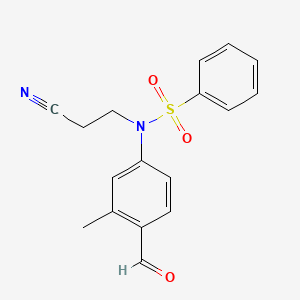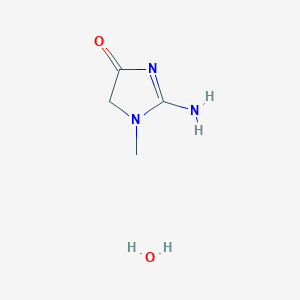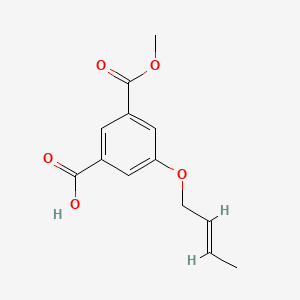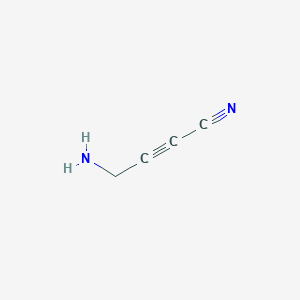
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes a butadiyne linkage between two 2,6-dimethylphenol units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) typically involves the coupling of 2,6-dimethylphenol derivatives with a butadiyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its rigid structure and potential for cross-linking.
Organic Synthesis: Serves as a building block for more complex molecules in organic chemistry.
Biology and Medicine: Investigated for its potential antioxidant properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) depends on its application. In materials science, its rigid structure allows for the formation of stable polymers. In biological systems, its phenolic groups can act as antioxidants, neutralizing free radicals and preventing oxidative damage. The butadiyne linkage provides a unique electronic structure that can interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dipyridine
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) is unique due to its combination of phenolic groups and a butadiyne linkage. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis. Its phenolic groups also provide potential antioxidant properties, distinguishing it from other similar compounds.
Properties
CAS No. |
822411-44-9 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxy-3,5-dimethylphenyl)buta-1,3-diynyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H18O2/c1-13-9-17(10-14(2)19(13)21)7-5-6-8-18-11-15(3)20(22)16(4)12-18/h9-12,21-22H,1-4H3 |
InChI Key |
KLNGTUGNARHZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C#CC#CC2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


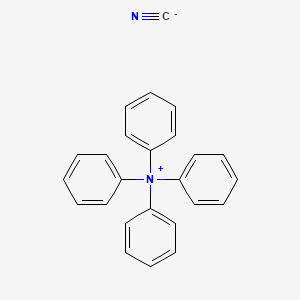

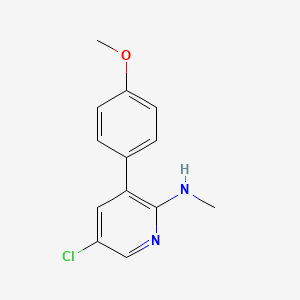
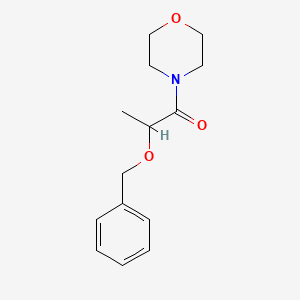

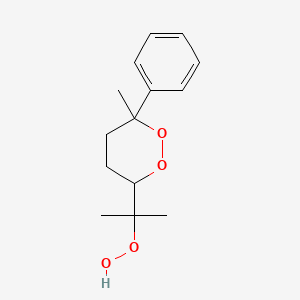
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
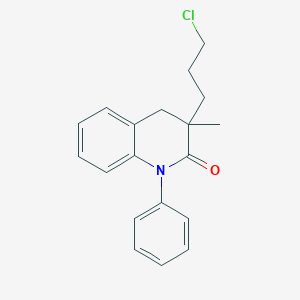
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
